B1576949 Phylloseptin-1

Phylloseptin-1

Cat. No.: B1576949
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phylloseptin-1 is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretion of frogs belonging to the Phyllomedusa genus . This peptide is characterized by a broad spectrum of biological activities, making it a valuable tool for researching new therapeutic strategies against resistant pathogens. Its primary mechanism of action involves electrostatic interactions with the anionic surfaces of microbial membranes, leading to membrane permeabilization and cell death . In research settings, this compound has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . Notably, it has also been shown to effectively inhibit and eradicate bacterial biofilms, which are often highly resistant to conventional antibiotics . Beyond its antibacterial properties, this compound exhibits significant antiparasitic efficacy. Studies have confirmed its potent effects against Leishmania amazonensis and the malaria parasite Plasmodium falciparum , highlighting its potential as a lead compound for neglected tropical disease research . The peptide typically displays low cytotoxicity against mammalian cells, which is a key advantage for its investigation as a selective antimicrobial agent . Researchers utilize this compound in various applications, including studies on innate immunity, mechanisms of membrane disruption, and the development of novel anti-infectives. This product is intended For Research Use Only and is not approved for any diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

FLSLIPKIAGGIASLVKNL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

PS-1 exhibits significant antimicrobial activity against a wide range of pathogens, including bacteria and protozoa. This section outlines its effectiveness against various microorganisms.

Bacterial Inhibition

Research has demonstrated that PS-1 is effective against several Gram-positive bacteria:

  • Staphylococcus aureus : PS-1 shows potent activity against this common pathogen, including methicillin-resistant strains (MRSA).
  • Enterococcus faecalis : The peptide also inhibits this bacterium, which is known for its resistance to many antibiotics.

The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown that PS-1 can permeabilize membranes, making it a candidate for developing new antimicrobial agents .

Protozoal Activity

PS-1 has been investigated for its antileishmanial and antiplasmodial activities:

  • Leishmania amazonensis : PS-1 demonstrated leishmanicidal effects on amastigotes within infected macrophages. At concentrations as low as 0.5 µg/mL, it exhibited comparable efficacy to traditional treatments like N-metilglucamine .
  • Plasmodium falciparum : The peptide also showed antiplasmodial activity, with effective concentrations starting at 16 µg/mL, reaching levels comparable to artesunate at 64 µg/mL .

These findings suggest that PS-1 could serve as an alternative or complementary treatment for diseases such as leishmaniasis and malaria.

Therapeutic Potential

Given its low toxicity to mammalian cells at therapeutic concentrations, PS-1 presents promising avenues for drug development:

Drug Development

The search for new antimicrobial agents is crucial due to rising antibiotic resistance. PS-1's ability to target resistant strains makes it a candidate for further investigation in drug formulation. Its dual action against both bacterial and protozoal infections positions it as a versatile therapeutic agent .

Case Studies

Several studies highlight the potential applications of PS-1 in clinical settings:

  • A study published in Experimental Parasitology indicated that PS-1 effectively controlled the growth of Leishmania species in vitro while showing minimal toxicity to human cells .
  • Another investigation in the International Journal of Environmental Research and Public Health confirmed the peptide's efficacy against Leishmania amazonensis amastigotes within macrophages, reinforcing its therapeutic potential .

Comparison with Similar Compounds

Key Findings :

  • Selectivity : PSN-1’s lower charge (+2) reduces hemolysis compared to temporin L (+3) and melittin (+5) .
  • Immunomodulation: Unlike temporin L, PSN-1 enhances TNF-α and IL-12 production in macrophages, promoting anti-parasitic immune responses .
2.3 Anti-Leishmanial Activity Comparison

PSN-1’s efficacy against Leishmania amazonensis is benchmarked against standard drugs and related peptides:

Compound EC₅₀ (Amastigotes) EC₅₀ (Promastigotes) Mechanism
This compound 32 µM (64 µg/mL) 0.5 µg/mL Membrane lysis; TNF-α/IL-12 upregulation
Amphotericin B 0.1 µg/mL 0.05 µg/mL Ergosterol binding
Meglumine antimoniate 10 µg/mL 5 µg/mL Inhibition of parasite metabolism
Temporin L 25 µM 12 µM Membrane disruption

Key Insight: PSN-1’s anti-amastigote activity (96% inhibition at 32 µM) surpasses temporin L but is less potent than amphotericin B. However, its immunomodulatory effects (e.g., TNF-α ↑120% at 1 µM) provide dual therapeutic benefits .

2.4 Membrane Interaction Mechanisms

Oriented solid-state NMR studies reveal distinct membrane interactions among phylloseptins :

  • PSN-1 : Tilted 8° in lipid bilayers, optimizing lysine-17 exposure to aqueous phases for targeted microbial lysis.
  • PSN-2/PSN-3 : Perfect alignment with membranes, enhancing electrostatic binding to bacterial phospholipids.

This structural nuance explains PSN-1’s lower hemolytic activity compared to its homologs .

Preparation Methods

Synthesis Procedure

  • Resin and Reagents : Fmoc-protected amino acids and Fmoc-Rink-Amide-MBHA resin are used as starting materials. The resin anchors the growing peptide chain during synthesis.
  • Deprotection : The Fmoc group protecting the α-amine of each amino acid is removed using a piperidine/dimethylformamide (DMF) solution (20% piperidine in 80% DMF by volume), freeing the amine for coupling.
  • Coupling : The next amino acid is coupled to the free amine in the presence of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like 1M N-methylmorpholine, promoting peptide bond formation.
  • Cleavage and Side-Chain Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail. This cocktail typically contains 94% trifluoroacetic acid (TFA), 2% 1,2-ethanedithiol, 2% thioanisole, and 2% water by volume.
  • Precipitation : The cleaved peptide is precipitated by adding ice-cold diethyl ether or diisopropyl ether, which helps to remove scavengers and cleavage reagents.
  • Lyophilization : The precipitated crude peptide is freeze-dried to obtain a thin white powder.

Equipment

  • Automated peptide synthesizers, such as the Prelude Peptide Synthesizer or Tribute automated solid-phase synthesizer (Protein Technologies Inc., Tucson, AZ, USA), are employed for precise control of synthesis cycles.
  • Purification is conducted using reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns (e.g., 21 × 250 mm) to separate the desired peptide from impurities.
  • Mass spectrometry techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or MicrOTOF-Q II are used to verify peptide mass and integrity post-synthesis.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The crude peptide is purified by RP-HPLC, typically using a C18 column.
  • Gradient elution is performed, often starting from aqueous trifluoroacetic acid (0.05% TFA in water) to increasing concentrations of acetonitrile with TFA.
  • This process isolates the pure this compound peptide based on hydrophobic interactions.

Mass Spectrometry Verification

  • The purified peptide is analyzed by MALDI-TOF or electrospray ionization mass spectrometry to confirm molecular weight.
  • This step ensures the peptide sequence is correct and that no significant degradation or side products are present.

Secondary Structure Analysis

  • Circular dichroism (CD) spectroscopy is used to assess the peptide's secondary structure, especially its α-helical content.
  • Measurements are made in aqueous buffer and membrane-mimicking environments (e.g., 50% trifluoroethanol in ammonium acetate buffer).
  • The α-helix percentage is estimated using computational tools such as K2D3.

Summary Table of Preparation Steps for this compound

Step Description Key Reagents/Equipment Purpose
1. Solid-Phase Peptide Synthesis Stepwise assembly of peptide on resin using Fmoc chemistry Fmoc-amino acids, Fmoc-Rink-Amide-MBHA resin, HBTU, piperidine/DMF, automated synthesizer Build peptide chain
2. Cleavage and Deprotection Removal of peptide from resin and side-chain protecting groups TFA (94%), 1,2-ethanedithiol (2%), thioanisole (2%), water (2%) Release peptide and remove protecting groups
3. Precipitation Precipitation of crude peptide from cleavage mixture Ice-cold diethyl ether or diisopropyl ether Remove cleavage reagents and impurities
4. Lyophilization Freeze-drying of precipitated peptide Lyophilizer Obtain dry peptide powder
5. Purification Reverse-phase HPLC purification C18 column, gradient elution with TFA and acetonitrile Isolate pure peptide
6. Mass Spectrometry Verification of peptide molecular weight and integrity MALDI-TOF or MicrOTOF-Q II mass spectrometer Confirm peptide identity and purity
7. Secondary Structure Analysis Circular dichroism spectroscopy to determine α-helical content JASCO J-815 CD spectrometer Confirm structural conformation

Research Findings on Preparation

  • The peptide this compound is typically amidated at the C-terminus (e.g., sequence FLSLIPHAINAVSAIAKHN-NH2), which is critical for its biological activity.
  • The use of Fmoc chemistry and automated synthesizers ensures high purity and reproducibility.
  • Cleavage cocktails containing TFA combined with scavengers like ethanedithiol and thioanisole effectively remove protecting groups without damaging the peptide.
  • Purification by RP-HPLC yields peptides suitable for biological assays, with mass spectrometry confirming molecular mass consistent with theoretical values.
  • Circular dichroism studies confirm the peptide adopts an α-helical conformation in membrane-like environments, correlating with its antimicrobial function.

Q & A

Q. How should conflicting reports on this compound’s immunomodulatory effects be investigated?

  • Methodological Answer : Replicate studies using primary immune cells (e.g., human PBMCs) under standardized culture conditions. Measure cytokine release (IL-6, TNF-α) via ELISA and transcript levels (qPCR) of Toll-like receptors. Control for endotoxin contamination using Limulus amebocyte lysate assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.